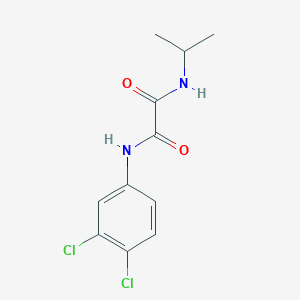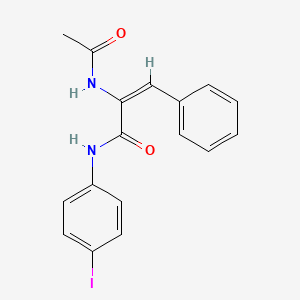![molecular formula C13H17N5O4 B4581730 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate](/img/structure/B4581730.png)
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate
説明
The chemical compound of interest is part of a broader category of organic compounds known for their complex molecular structures and potential for varied chemical reactions and properties. Research in this field focuses on understanding the synthesis, structure, reactivity, and applications of such molecules.
Synthesis Analysis
Synthetic approaches to complex molecules like the one often involve multi-step reactions, including cycloaddition, transesterification, and other organocatalytic methods. For instance, the cycloaddition reactions of certain dimethylamino compounds with symm-tetrazine derivatives to form new “proton sponges” indicate the complexity and specificity of synthesis methods in this domain (Pozharskii et al., 2003).
Molecular Structure Analysis
The molecular structure of complex organic compounds is often elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and computational methods. These analyses provide insights into the arrangement of atoms within a molecule and the configuration of its functional groups, essential for understanding its reactivity and properties.
Chemical Reactions and Properties
The reactivity of a compound like "1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate" can be influenced by its molecular structure, including the presence of dimethylamino and vinyl acetate groups. Research into similar compounds reveals a variety of reactions, including cycloadditions, Michael-type additions, and transformations influenced by the presence of different functional groups (Jiang et al., 2007).
科学的研究の応用
Enantioselective Synthesis
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate and its related compounds have been utilized in enantioselective synthesis processes. For example, Matsubara et al. (2000) described the enantioselective synthesis of metabolites of a vasopressin V2 receptor antagonist, showcasing the use of similar compounds in sophisticated chemical synthesis (Matsubara et al., 2000).
Novel Ring Systems Synthesis
Compounds related to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate have been instrumental in the synthesis of new ring systems. Hesek and Rybár (1994) synthesized new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, demonstrating the versatility of these compounds in creating novel heterocyclic structures (Hesek & Rybár, 1994).
Xanthine Derivatives Synthesis
Research by Carvalho et al. (2007) on the synthesis and crystallization of xanthine derivatives shows another application of compounds similar to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate in the field of organic chemistry (Carvalho, Emmerling, & Schneider, 2007).
Polymer Research
In the realm of polymer science, similar compounds have been used to study the relationship between chemical structures and electron sensitivity in polymers, as illustrated by Oguchi et al. (1990) in their work on vinyl polymers (Oguchi, Sanui, Ogata, Takahashi, & Nakada, 1990).
Stereocontrolled Synthesis
Petasis and Lu (1996) demonstrated the use of similar compounds in stereocontrolled synthesis, converting aldehydes to 1,3-dioxan-4-ones and subsequently to vinyl acetals, which could undergo rearrangement to yield substituted tetrahydropyrans (Petasis & Lu, 1996).
1,4-Dihydropyridine Derivatives Synthesis
Stanovnik et al. (2002) explored the synthesis of 1,4-dihydropyridine derivatives using similar compounds, showcasing their application in medicinal chemistry and pharmaceutical research (Stanovnik, Hvala, Jukic Sorsak, Soršak, Bratušek, Svete, Lah, & Leban, 2002).
Bronchodilating Activity Studies
In pharmacological research, compounds similar to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate have been studied for their bronchodilating activity, as shown in the work by Peikov et al. (1995) and Nemčeková et al. (1995) (Peikov, Danchev, Zlatkov, Ivanov, & Belcheva, 1995) (Nemčeková, Rybár, Nosál'ová, & Alföldi, 1995).
Covalent Analogues of DNA Base-Pairs
Hocek et al. (2002) used compounds similar to 1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]vinyl acetate to create covalent analogues of DNA base-pairs, contributing to the field of bioorganic chemistry (Hocek, Dvořáková, & Císařová, 2002).
特性
IUPAC Name |
1-[8-(dimethylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]ethenyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-7(22-8(2)19)18-9-10(14-12(18)15(3)4)16(5)13(21)17(6)11(9)20/h1H2,2-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPXDAFSMJDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=C)N1C2=C(N=C1N(C)C)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-Acetoxyvinyl)-8-dimethylaminotheophylline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetic acid](/img/structure/B4581656.png)
![1-(1-adamantyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4581660.png)

![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-methylbutyl)glycinamide](/img/structure/B4581693.png)
![6-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4581698.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4581728.png)
![isopropyl 2-{[3-(2-naphthylsulfonyl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4581734.png)
![4-{2-[(4-hydroxyphenyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B4581742.png)
![N-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4581748.png)
![methyl 9-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4581750.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitrophenyl)-1-piperazinecarboxamide](/img/structure/B4581758.png)